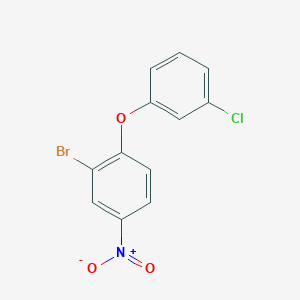
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Vue d'ensemble
Description
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene (BCPN) is an aromatic nitro compound that has been studied extensively in the scientific community. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and biochemistry. BCPN is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other nitro compounds, such as nitroimidazoles and nitroalkenes. In addition, BCPN has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Preparation
- Synthesis in Medicinal Applications : 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative closely related to 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene, serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. The synthesis process involves the Williamson Reaction and is optimized by controlling reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).
Chemical Analysis and Properties
- Anisotropic Displacement Parameters : The study of anisotropic displacement parameters in isomorphous compounds like 1-(halomethyl)-3-nitrobenzene, which includes the bromo and chloro variants, reveals insights into the crystallographic properties of such compounds. This research provides foundational knowledge for understanding the structural and physical properties of this compound (Damian Mroz et al., 2020).
Reaction Mechanisms
Photoelectrochemical Reduction : The study of the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound similar to this compound, helps in understanding the reduction mechanisms of such compounds. It provides insights into the formation and stability of radical anions and the impact of light on these processes (R. Compton & R. Dryfe, 1994).
Nucleophilic Aromatic Substitution by Hydrogen : The reaction of bromo-nitrobenzenes with sodium borohydride demonstrates nucleophilic aromatic substitution by hydrogen. This reaction path is essential for understanding the chemical behavior and reactivity of this compound in various chemical environments (Victor Gold et al., 1980).
Electrophilic Bromination : Studying the electrophilic bromination of nitrobenzene, which shares structural similarities with this compound, provides understanding of the conditions and reactions necessary for bromination of aromatic compounds. This knowledge can be applied to the bromination of similar compounds (V. Sobolev et al., 2014).
Propriétés
IUPAC Name |
2-bromo-1-(3-chlorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO3/c13-11-7-9(15(16)17)4-5-12(11)18-10-3-1-2-8(14)6-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXQFGUTJHFRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266834 | |
| Record name | 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477870-30-7 | |
| Record name | 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037289.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)






![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)

![4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3037305.png)

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037307.png)
